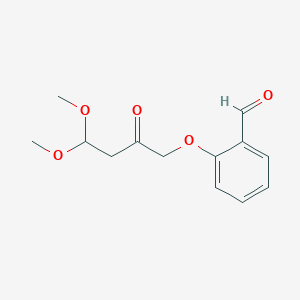
2-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde is an organic compound with the molecular formula C13H16O5 It is a derivative of benzaldehyde, featuring a dimethoxy group and an oxobutoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde typically involves the reaction of benzaldehyde derivatives with appropriate reagents to introduce the dimethoxy and oxobutoxy groups. One common method involves the use of 4,4-dimethoxy-2-oxobutanoic acid as a starting material, which undergoes esterification and subsequent condensation reactions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and condensation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to replace the methoxy groups.
Major Products Formed
Oxidation: Formation of 2-(4,4-Dimethoxy-2-oxobutoxy)benzoic acid.
Reduction: Formation of 2-(4,4-Dimethoxy-2-oxobutoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dimethoxy and oxobutoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzaldehyde: A simpler derivative with only dimethoxy groups.
2,4-Dihydroxybenzaldehyde: Contains hydroxyl groups instead of methoxy groups.
4,5-Dimethoxy-2-nitrobenzyl bromide: Features a nitro group and bromide substituent.
Uniqueness
2-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde is unique due to the presence of both dimethoxy and oxobutoxy groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
89868-67-7 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
2-(4,4-dimethoxy-2-oxobutoxy)benzaldehyde |
InChI |
InChI=1S/C13H16O5/c1-16-13(17-2)7-11(15)9-18-12-6-4-3-5-10(12)8-14/h3-6,8,13H,7,9H2,1-2H3 |
InChI Key |
ZRXHUPFMVYQFII-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC(=O)COC1=CC=CC=C1C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


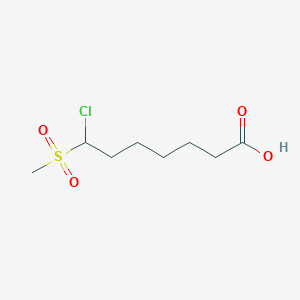
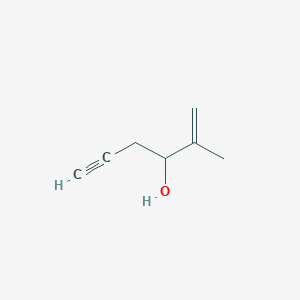
![Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14387797.png)
![Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-](/img/structure/B14387801.png)
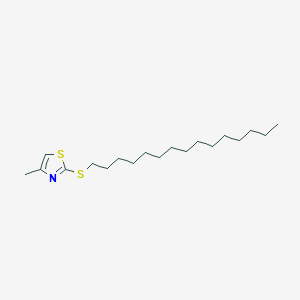
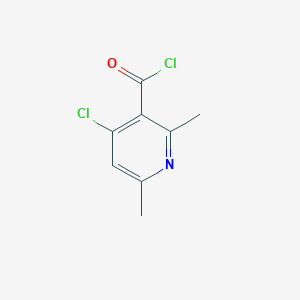
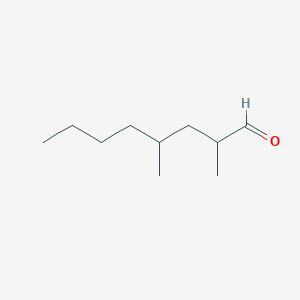
![Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14387839.png)
![2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14387846.png)
![5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B14387847.png)
![N'-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea](/img/structure/B14387852.png)
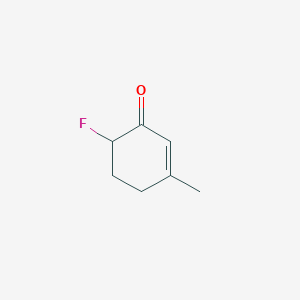
![Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14387862.png)

